N-(1H-indazol-7-yl)thiourea
CAS No.: 381211-75-2
Cat. No.: VC5742623
Molecular Formula: C8H8N4S
Molecular Weight: 192.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 381211-75-2 |
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Molecular Formula | C8H8N4S |
Molecular Weight | 192.24 |
IUPAC Name | 1H-indazol-7-ylthiourea |
Standard InChI | InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) |
Standard InChI Key | UVXLTGRPKGRTCE-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)NC(=S)N)NN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-(1H-Indazol-7-yl)thiourea consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted with a thiourea group (-NH-CS-NH₂) at the 7-position. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₈H₇N₄S |
Molecular Weight | 191.24 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 3 |
Topological Polar Surface | 87.5 Ų |
The thiourea moiety introduces hydrogen-bonding capacity and metal-coordination potential, which influence its reactivity and biological interactions . Compared to its 3-yl isomer, the 7-yl substitution alters electronic distribution, potentially enhancing solubility and target selectivity .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of N-(1H-indazol-7-yl)thiourea typically involves functionalization of pre-formed indazole precursors. A representative pathway includes:
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Indazole Nitration: 1H-indazole is nitrated at the 7-position using HNO₃/H₂SO₄, yielding 7-nitro-1H-indazole.
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Reduction to Amine: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 7-amino-1H-indazole.
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Thiourea Conjugation: Reaction with thiourea in the presence of POCl₃ or HCl facilitates nucleophilic substitution, producing the target compound .
Reaction Conditions:
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Temperature: 80–100°C
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Solvent: Anhydrous dichloromethane or tetrahydrofuran
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Yield: ~60–75% after purification (silica gel chromatography)
Green Chemistry Approaches
Recent advancements employ thiourea dioxide as a sulfonic acid precursor in nanoparticle-catalyzed reactions, enabling milder conditions (room temperature, aqueous media) and reducing waste . This method, while developed for indole derivatives, shows promise for indazole systems.
Biological Activity and Mechanism
Target Interactions
Though direct studies on N-(1H-indazol-7-yl)thiourea are sparse, structural analogs exhibit activity against:
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Kinases: Inhibition of CHK1/CHK2 (cell cycle checkpoints) and h-sgk (cell volume regulation) .
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Tyrosine Kinases: Modulation of signaling pathways in cancer proliferation .
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Microbial Enzymes: Disruption of bacterial DNA gyrase and fungal lanosterol demethylase .
Anticancer Activity
A methylated analog, N-(1-methyl-1H-indazol-7-yl)thiourea, demonstrated potent antiproliferative effects against nasopharyngeal carcinoma (SUNE1 cells) with IC₅₀ values ≤5 μM, comparable to cisplatin but with reduced nephrotoxicity . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation.
Comparative Analysis with Structural Analogs
The 7-yl thiourea derivative’s unique sulfur center enables disulfide bridge formation and redox modulation, distinguishing it from oxygen-containing analogs .
Applications in Drug Discovery
Antimicrobial Development
Thiourea derivatives have shown broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) . The indazole core enhances membrane permeability, potentiating efficacy.
Kinase Inhibitor Scaffolds
Molecular docking studies predict strong binding to CHK1’s ATP-binding pocket (ΔG: -9.2 kcal/mol), supported by hydrophobic interactions with Leu15 and hydrogen bonds with Glu85 .
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